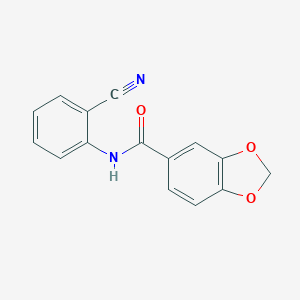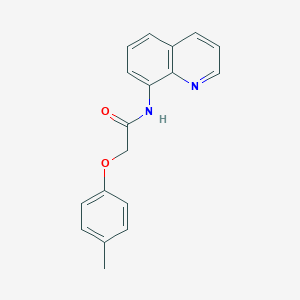
2-(4-methylphenoxy)-N-(quinolin-8-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-methylphenoxy)-N-(quinolin-8-yl)acetamide is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a quinoline moiety linked to an acetamide group, which is further substituted with a 4-methylphenoxy group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methylphenoxy)-N-(quinolin-8-yl)acetamide typically involves a multi-step process. One common method includes the following steps:
Formation of 4-methylphenoxyacetic acid: This can be achieved by reacting p-cresol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Coupling with quinoline: The 4-methylphenoxyacetic acid is then coupled with 8-aminoquinoline using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide linkage.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure product purity.
化学反应分析
Types of Reactions
2-(4-methylphenoxy)-N-(quinolin-8-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives of the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, aryl halides, in the presence of bases like sodium hydride (NaH)
Major Products Formed
Oxidation: Quinoline N-oxides
Reduction: Reduced quinoline derivatives
Substitution: Various substituted phenoxy or quinoline derivatives
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific chemical properties, such as polymers and coatings.
作用机制
The mechanism of action of 2-(4-methylphenoxy)-N-(quinolin-8-yl)acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s quinoline moiety is known to interact with DNA, potentially leading to the disruption of DNA replication and transcription processes. Additionally, the phenoxy group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability and efficacy.
相似化合物的比较
Similar Compounds
- 2-(4-methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(2-thienylmethyl)acetamide
- 4-(4-methylphenoxy)cyanobenzene
- 4-methoxy-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide
Uniqueness
2-(4-methylphenoxy)-N-(quinolin-8-yl)acetamide stands out due to its unique combination of a quinoline ring and a phenoxyacetamide moiety. This structural arrangement imparts distinct chemical reactivity and potential biological activities that are not commonly observed in other similar compounds. Its ability to interact with both DNA and specific enzymes makes it a versatile compound for various scientific applications.
属性
分子式 |
C18H16N2O2 |
|---|---|
分子量 |
292.3 g/mol |
IUPAC 名称 |
2-(4-methylphenoxy)-N-quinolin-8-ylacetamide |
InChI |
InChI=1S/C18H16N2O2/c1-13-7-9-15(10-8-13)22-12-17(21)20-16-6-2-4-14-5-3-11-19-18(14)16/h2-11H,12H2,1H3,(H,20,21) |
InChI 键 |
OETKGCNRMQYTSE-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=CC=CC3=C2N=CC=C3 |
规范 SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=CC=CC3=C2N=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


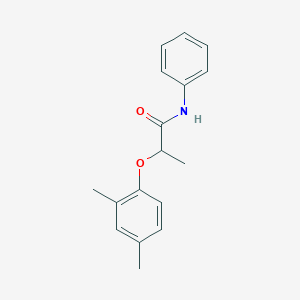
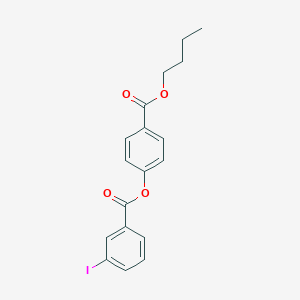
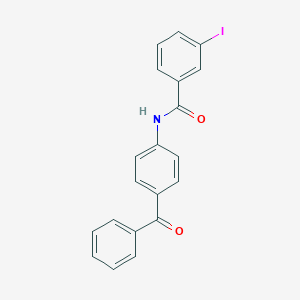
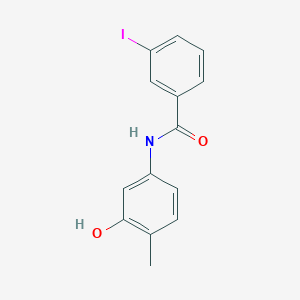
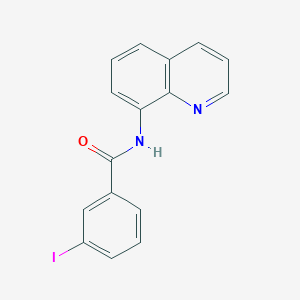
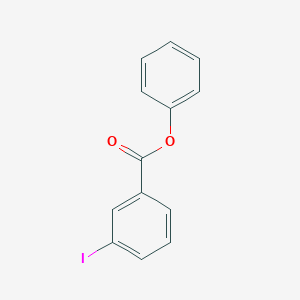
![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-(4-methylphenoxy)propanamide](/img/structure/B309960.png)
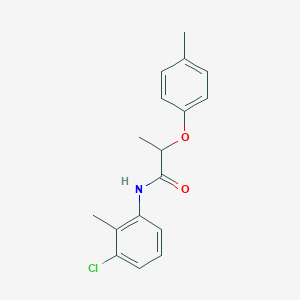
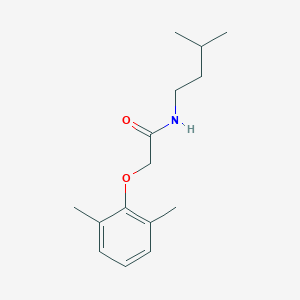
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-(2,6-dimethylphenoxy)acetamide](/img/structure/B309967.png)
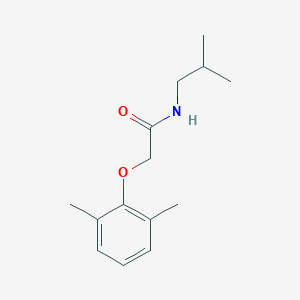
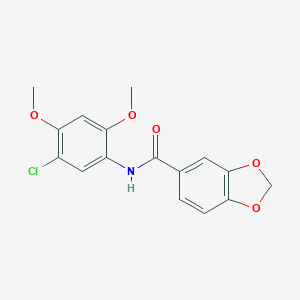
![2-(Diethylamino)ethyl 4-[(4-fluorobenzoyl)amino]benzoate](/img/structure/B309970.png)
